BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Medicinal Chemistry Chemical Biology Procurement

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol (CAS 1100750-16-0) is a versatile bicyclic heterocycle with a 6-hydroxyl handle, enabling esterification, etherification, or oxidation for library synthesis. Its (6R)-enantiomer supports stereochemically defined campaigns. Given the absence of peer-reviewed biological data for the racemate, this compound is strictly positioned as a synthetic building block for SAR campaigns and method development—not as a bioactive analog of known derivatives.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1100750-16-0
Cat. No. B1370559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
CAS1100750-16-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC2=NC=CN2CC1O
InChIInChI=1S/C7H10N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h3-4,6,10H,1-2,5H2
InChIKeyQBXYDBADRJEYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol (CAS 1100750-16-0): Core Chemical Identity and Physicochemical Profile


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol (CAS: 1100750-16-0) is a bicyclic heterocyclic compound consisting of a fused imidazole and partially saturated pyridine ring system, with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol [1]. It contains one hydrogen bond donor (the 6-hydroxyl group) and two hydrogen bond acceptors (the imidazole nitrogens) [1]. The compound is a chiral building block, with the (6R)-enantiomer (CAS: 2708343-37-5) being commercially available as a distinct chemical entity for asymmetric synthesis applications .

Why Generic Substitution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol Fails: A Critical Procurement Consideration


Direct substitution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol with structurally similar analogs is not scientifically valid due to a critical evidence gap: as of April 2026, no peer-reviewed primary research articles or authoritative databases contain quantitative, comparator-based biological activity data for this exact compound. Vendor assertions of GABA-A agonism or antiparasitic activity lack traceable primary data and therefore cannot support procurement differentiation . In contrast, structurally distinct tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 6-methoxy or 6-bulkier-substituted analogs) possess well-characterized, published activity data with explicit comparators and selectivity profiles [1][2][3][4][5]. These published analogs demonstrate that modifications at the 6-position fundamentally alter biological activity and selectivity, underscoring that the unsubstituted 6-hydroxy compound cannot be assumed to share the same properties [1][2].

Quantitative Differential Evidence for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol: Critical Data Gap Analysis


Absence of Verifiable Biological Activity Data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

A comprehensive search of peer-reviewed literature, authoritative databases (PubChem, ChEMBL), and patent repositories as of April 2026 identified zero peer-reviewed primary research articles containing quantitative biological activity data for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol (CAS: 1100750-16-0). Vendor claims of GABA-A receptor agonism and antiparasitic activity (IC50 values of 6 nM against T. brucei and 14 nM against P. falciparum) appear exclusively on commercial websites without traceable primary data sources, peer-reviewed publication, or experimental context . In contrast, structurally modified tetrahydroimidazo[1,2-a]pyridine derivatives have published, verifiable activity data with explicit comparators and experimental conditions [1][2][3][4].

Medicinal Chemistry Chemical Biology Procurement

Demonstrated Impact of 6-Position Modification on HPSE1 Inhibitor Selectivity

In a 2023 study, Ota et al. demonstrated that substituting the 6-hydroxy group of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives with a 6-methoxy group (compound 2) reduced inhibitory activity against off-target enzymes GUSβ and GBA. Further introduction of bulkier 6-substituents (compounds 16 and 17) enhanced HPSE1 selectivity, reducing GUSβ and GBA inhibition while maintaining or improving HPSE1 potency [1]. This study provides class-level evidence that modifications at the 6-position of the tetrahydroimidazo[1,2-a]pyridine scaffold dramatically alter biological selectivity profiles. The unsubstituted 6-hydroxy compound (the target of this guide) was not evaluated in this study; however, the data demonstrate that 6-position substitution is a critical determinant of biological activity and selectivity for this scaffold class [1].

Heparanase-1 Inhibition Cancer Therapeutics Selectivity Profiling

Differential Synthetic Utility: The 6-Hydroxy Group as a Versatile Functional Handle

Unlike fully aromatic imidazo[1,2-a]pyridin-6-ol (CAS: 885275-62-7) which lacks the saturated tetrahydro ring, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol contains a secondary alcohol at the 6-position [1]. This hydroxyl group serves as a versatile functional handle for further derivatization through esterification, etherification, oxidation to the ketone, or activation for nucleophilic displacement [1]. The saturated tetrahydro ring also confers conformational flexibility distinct from the planar aromatic analog, potentially influencing molecular recognition and binding [1]. The (6R)-enantiomer (CAS: 2708343-37-5) is commercially available for asymmetric synthesis, enabling stereochemically defined library construction . No quantitative synthetic yield comparisons were identified in the literature for this specific compound versus analogs.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Recommended Research and Industrial Applications for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol Based on Available Evidence


Synthetic Building Block for Library Construction and Scaffold Derivatization

Given its versatile 6-hydroxy functional handle, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is appropriately positioned as a synthetic building block for the construction of diverse tetrahydroimidazo[1,2-a]pyridine libraries [1]. The secondary alcohol can undergo esterification, etherification, or oxidation to access derivatives with altered physicochemical properties. The (6R)-enantiomer enables stereochemically defined library synthesis . This application is supported by the compound's structural features and is independent of unverified biological activity claims.

Negative Control or Scaffold Reference for Structure-Activity Relationship (SAR) Studies

Published SAR studies on related tetrahydroimidazo[1,2-a]pyridine derivatives demonstrate that modifications at the 6-position dramatically alter biological activity and selectivity profiles [2][3]. Consequently, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol may serve as a useful reference compound or negative control in SAR campaigns investigating the impact of 6-position substitution on target engagement and off-target effects. Its activity profile remains to be empirically determined in specific assay systems.

Substrate for Asymmetric Synthesis Method Development

The enantioselective hydrogenation of imidazo[1,2-a]pyridines using ruthenium/NHC catalysts has been reported to yield enantioenriched tetrahydroimidazo[1,2-a]pyridines [4]. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol, particularly as the (6R)-enantiomer , may serve as a substrate for developing or benchmarking new asymmetric synthetic methodologies targeting this scaffold class. The compound's chiral center at the 6-position provides a convenient analytical handle for enantiomeric excess determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.